![molecular formula C20H25N3O B14148299 2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol CAS No. 88973-04-0](/img/structure/B14148299.png)
2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol is a complex organic compound that features a phenolic group substituted with bulky tert-butyl groups and an imidazo[1,2-a]pyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol typically involves multi-step organic reactions. One common method starts with the alkylation of phenol using tert-butyl chloride in the presence of a strong base like sodium hydroxide to introduce the tert-butyl groups. The imidazo[1,2-a]pyrimidine moiety can be synthesized separately through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and glyoxal. The final step involves coupling the phenolic and imidazo[1,2-a]pyrimidine intermediates under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The imidazo[1,2-a]pyrimidine moiety can be reduced using reducing agents such as sodium borohydride.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Formation of substituted phenolic derivatives.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antioxidant due to the presence of the phenolic group.
Medicine: Explored for its potential anti-inflammatory and anticancer properties, leveraging the bioactivity of the imidazo[1,2-a]pyrimidine moiety.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol in biological systems involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The imidazo[1,2-a]pyrimidine moiety can interact with specific proteins, modulating their activity and influencing cellular pathways involved in inflammation and cancer.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and cosmetics.
Imidazo[1,2-a]pyridine derivatives: Compounds with similar heterocyclic structures used in medicinal chemistry for their bioactivity.
Uniqueness
2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol is unique due to the combination of the bulky tert-butyl groups, the phenolic antioxidant properties, and the bioactive imidazo[1,2-a]pyrimidine moiety
Propriétés
Numéro CAS |
88973-04-0 |
|---|---|
Formule moléculaire |
C20H25N3O |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-imidazo[1,2-a]pyrimidin-2-ylphenol |
InChI |
InChI=1S/C20H25N3O/c1-19(2,3)14-10-13(11-15(17(14)24)20(4,5)6)16-12-23-9-7-8-21-18(23)22-16/h7-12,24H,1-6H3 |
Clé InChI |
NGJIWQHPLYKBIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CN3C=CC=NC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B14148223.png)
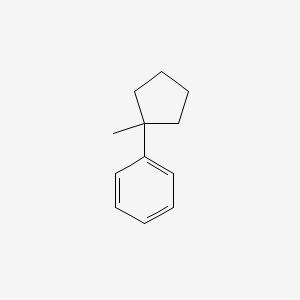
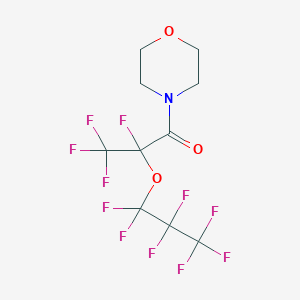
![4-{[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B14148236.png)
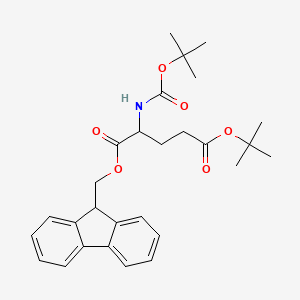
![N-[2-(1H-imidazol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14148244.png)
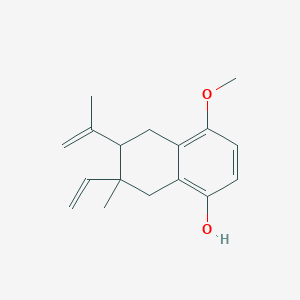
![2-amino-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B14148265.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide](/img/structure/B14148266.png)
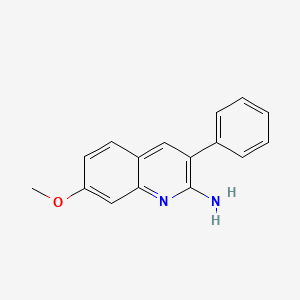
![N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B14148278.png)
![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](morpholin-4-yl)methanone](/img/structure/B14148282.png)
![5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide](/img/structure/B14148294.png)
